Antifungal Potency Against Candida albicans: PAOX Exhibits 10-fold Lower MIC Than Parent Pyrazine-2-carboxamide
In a head-to-head microbiological evaluation, pyrazine-2-amidoxime (PAOX) demonstrated substantially greater antifungal potency against the clinically relevant pathogen Candida albicans compared to its parent structural analog, pyrazine-2-carboxamide (PZA). PAOX achieved a minimum inhibitory concentration (MIC) of 0.58 mM against C. albicans, representing an approximate 10-fold improvement in potency over PZA, which exhibited an MIC of 5.79 mM under identical assay conditions [1]. The minimum fungicidal concentration (MFC) for PAOX was determined to be 1.16 mM . This differential activity is attributed to the amidoxime moiety's enhanced ability to interact with fungal targets relative to the carboxamide group [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against C. albicans |
|---|---|
| Target Compound Data | MIC = 0.58 mM (≈ 80 μg/mL) |
| Comparator Or Baseline | Pyrazine-2-carboxamide (PZA); MIC = 5.79 mM |
| Quantified Difference | PAOX MIC is 10-fold lower (more potent) than PZA |
| Conditions | Broth microdilution assay; C. albicans reference strain |
Why This Matters
Users requiring selective antifungal activity against C. albicans can achieve effective inhibition at substantially lower working concentrations with PAOX compared to PZA, reducing compound consumption and potential off-target effects in screening campaigns.
- [1] Chylewska, A., Ogryzek, M., Głębocka, A., Sikorski, A., Turecka, K., Raczyńska, E. D., & Makowski, M. (2016). Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis in the context of crystal engineering and microbiological activity. RSC Advances, 6(69), 64499–64512. View Source
